molecular formula C9H16O2 B13965033 5-Hydroxy-4,6-dimethyl-6-hepten-3-one

5-Hydroxy-4,6-dimethyl-6-hepten-3-one

Cat. No.: B13965033
M. Wt: 156.22 g/mol
InChI Key: GVYRYRHACRAUBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4,6-dimethyl-6-hepten-3-one typically involves the use of starting materials such as 4,6-dimethyl-6-hepten-3-one. The hydroxylation process can be achieved using reagents like hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH to ensure the selective addition of the hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4,6-dimethyl-6-hepten-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Hydroxy-4,6-dimethyl-6-hepten-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,6-dimethyl-6-hepten-3-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

5-hydroxy-4,6-dimethylhept-6-en-3-one

InChI

InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h7,9,11H,2,5H2,1,3-4H3

InChI Key

GVYRYRHACRAUBG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(C(=C)C)O

Origin of Product

United States

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